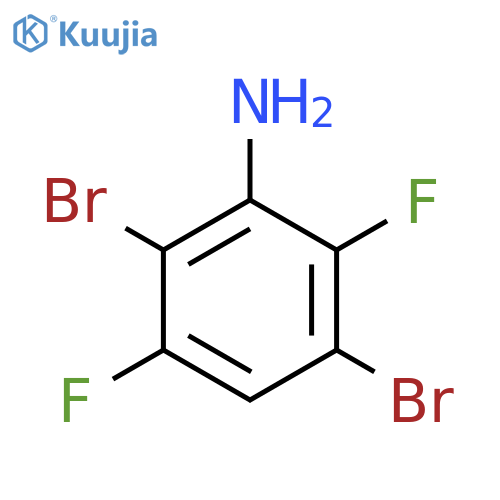

Cas no 702640-60-6 (2,5-Dibromo-3,6-difluoroaniline)

702640-60-6 structure

商品名:2,5-Dibromo-3,6-difluoroaniline

CAS番号:702640-60-6

MF:C6H3Br2F2N

メガワット:286.899526834488

CID:4970565

2,5-Dibromo-3,6-difluoroaniline 化学的及び物理的性質

名前と識別子

-

- 2,5-dibromo-3,6-difluoroaniline

- 2,5-Dibromo-3,6-difluoroaniline

-

- インチ: 1S/C6H3Br2F2N/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,11H2

- InChIKey: WGEBCSMFNOMGOE-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=C(C=1N)F)Br)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 147

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 2.8

2,5-Dibromo-3,6-difluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013025573-500mg |

2,5-Dibromo-3,6-difluoroaniline |

702640-60-6 | 97% | 500mg |

$863.90 | 2023-09-01 | |

| Alichem | A013025573-250mg |

2,5-Dibromo-3,6-difluoroaniline |

702640-60-6 | 97% | 250mg |

$494.40 | 2023-09-01 | |

| Alichem | A013025573-1g |

2,5-Dibromo-3,6-difluoroaniline |

702640-60-6 | 97% | 1g |

$1534.70 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039509-25g |

2,5-Dibromo-3,6-difluoroaniline |

702640-60-6 | 25g |

¥1520.00 | 2024-05-03 |

2,5-Dibromo-3,6-difluoroaniline 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

702640-60-6 (2,5-Dibromo-3,6-difluoroaniline) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量